rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo
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Overview
Description
rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the methanamine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates as leaving groups, with nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol
- rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methylamine
Comparison: Compared to similar compounds, rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo is unique due to its specific functional group arrangement and stereochemistry. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
2694056-65-8 |
---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
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